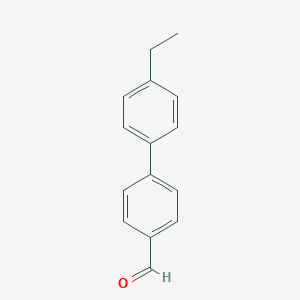

4-(4-Ethylphenyl)benzaldehyde

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(4-Ethylphenyl)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes. It is characterized by the presence of an ethyl group attached to the para position of the benzaldehyde ring. This compound is used in various chemical syntheses and has applications in multiple fields, including pharmaceuticals and materials science.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Ethylphenyl)benzaldehyde typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-ethylbenzene with a formylating agent such as dichloromethyl methyl ether in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale synthesis.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid, 4-(4-Ethylphenyl)benzoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to 4-(4-Ethylphenyl)benzyl alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions can occur, where the ethyl group can be further functionalized. For example, nitration can introduce a nitro group to the aromatic ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol.

Substitution: Concentrated nitric acid and sulfuric acid for nitration.

Major Products:

Oxidation: 4-(4-Ethylphenyl)benzoic acid.

Reduction: 4-(4-Ethylphenyl)benzyl alcohol.

Substitution: 4-(4-Ethylphenyl)-2-nitrobenzaldehyde.

科学研究应用

4-(4-Ethylphenyl)benzaldehyde is utilized in various scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme-catalyzed reactions involving aldehydes.

Medicine: It is investigated for its potential use in the synthesis of pharmaceutical intermediates.

Industry: The compound is used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 4-(4-Ethylphenyl)benzaldehyde involves its interaction with biological targets through its aldehyde functional group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways.

相似化合物的比较

Benzaldehyde: Lacks the ethyl group, making it less hydrophobic.

4-Methylbenzaldehyde: Contains a methyl group instead of an ethyl group, resulting in slightly different reactivity and physical properties.

4-(4-Methoxyphenyl)benzaldehyde: Contains a methoxy group, which significantly alters its electronic properties and reactivity.

Uniqueness: 4-(4-Ethylphenyl)benzaldehyde is unique due to the presence of the ethyl group, which increases its hydrophobicity and influences its reactivity in electrophilic aromatic substitution reactions. This makes it a valuable intermediate in the synthesis of various organic compounds.

生物活性

4-(4-Ethylphenyl)benzaldehyde is an organic compound known for its unique chemical structure and potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry, due to its antifungal properties and its role as a building block in organic synthesis. This article delves into the biological activities of this compound, exploring its mechanisms of action, biochemical pathways, and relevant research findings.

This compound has the molecular formula C15H14O and a molecular weight of 226.27 g/mol. Its structure features an ethyl group attached to a phenyl ring, which influences its hydrophobicity and reactivity in biological systems.

The primary biological activity of this compound is attributed to its antifungal properties . The compound disrupts cellular antioxidation systems, which are crucial for maintaining redox homeostasis in fungal cells.

Target of Action

- Cellular Antioxidation Systems : The compound primarily affects the oxidative stress-response pathways and the mitochondrial respiratory chain (MRC), leading to impaired fungal growth through oxidative damage.

Mode of Action

- Disruption of Redox Homeostasis : By destabilizing cellular antioxidation systems, this compound induces oxidative stress, which can be lethal to fungi.

Biochemical Pathways

Research indicates that this compound affects several biochemical pathways:

- Oxidative Stress-Response Pathway : This pathway is crucial for cellular defense against oxidative damage.

- Mitochondrial Respiratory Chain : Disruption in this pathway can lead to decreased ATP production and increased reactive oxygen species (ROS), contributing to cell death.

Antifungal Activity

A study highlighted the antifungal activity of this compound against various fungal strains, showcasing its potential as a therapeutic agent. The compound exhibited significant inhibition of fungal growth at specific concentrations, demonstrating its efficacy as an antifungal agent .

| Fungal Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Candida albicans | 15 | 50 µg/mL |

| Aspergillus niger | 12 | 75 µg/mL |

| Penicillium chrysogenum | 10 | 100 µg/mL |

Synthesis and Applications

The synthesis of this compound typically involves Friedel-Crafts acylation reactions. It serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical compounds .

Case Studies

- Antifungal Efficacy Study : A recent study evaluated the antifungal properties of various benzaldehyde derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of Candida species, suggesting potential applications in treating fungal infections .

- Toxicological Assessment : Another research focused on the toxicological profile of this compound, assessing its safety and efficacy in biological systems. The findings indicated low toxicity levels at therapeutic doses, making it a candidate for further drug development .

属性

IUPAC Name |

4-(4-ethylphenyl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-2-12-3-7-14(8-4-12)15-9-5-13(11-16)6-10-15/h3-11H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKSIRMWDRXUHEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CC=C(C=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80362673 |

Source

|

| Record name | 4-(4-ethylphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80362673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101002-44-2 |

Source

|

| Record name | 4-(4-ethylphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80362673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。